4-Ethyl-3,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of ethyl and methoxy groups on the benzene ring. This compound is widely used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethoxybenzoic acid typically involves the Friedel-Crafts alkylation reaction. In this process, methyl 3,5-dimethoxybenzoate is first converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid. The 3,5-dimethoxybenzoic acid is then subjected to a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-Ethyl-3,5-dimethoxybenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Its methoxy and ethyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Syringic acid: 4-Hydroxy-3,5-dimethoxybenzoic acid, a naturally occurring phenolic compound.
Veratric acid: 3,4-Dimethoxybenzoic acid, another derivative of benzoic acid.
Comparison: 4-Ethyl-3,5-dimethoxybenzoic acid is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical and biological properties. Unlike syringic acid and veratric acid, it has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications .
Properties
IUPAC Name |
4-ethyl-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-8-9(14-2)5-7(11(12)13)6-10(8)15-3/h5-6H,4H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFGFNNWPBJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.